N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a phenylethene backbone, with a chlorophenyl substituent, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide typically involves the reaction of 2-chlorobenzylamine with 2-phenylethene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-phenylethene-1-sulfonamide is unique due to its specific structural features, such as the chlorophenyl and phenylethene groups, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Properties
CAS No. |
730953-88-5 |
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Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 |
Purity |
95 |
Origin of Product |
United States |
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